molecular formula C9H7BrF4 B2446144 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene CAS No. 1260783-13-8

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B2446144
CAS No.: 1260783-13-8
M. Wt: 271.053
InChI Key: FCGDUIHOWJYWOW-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF4 It is a derivative of benzene, featuring a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to the benzene ring

Scientific Research Applications

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene is utilized in several scientific research areas:

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-ethyl-1-fluoro-2-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The presence of the fluoro and trifluoromethyl groups can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethyl)-2-fluoro-1-(trifluoromethyl)benzene
  • 2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene
  • 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

Uniqueness

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The combination of a bromoethyl group with both fluoro and trifluoromethyl groups on the benzene ring provides a distinct set of characteristics that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

4-(2-bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4/c10-4-3-6-1-2-8(11)7(5-6)9(12,13)14/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGDUIHOWJYWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCBr)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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